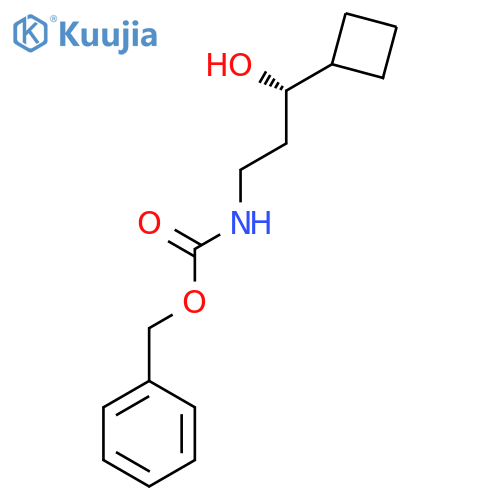Cas no 2679934-73-5 (benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate)

2679934-73-5 structure
商品名:benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate
benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28281578
- 2679934-73-5
- benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate
- benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate
-
- インチ: 1S/C15H21NO3/c17-14(13-7-4-8-13)9-10-16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t14-/m0/s1
- InChIKey: GOPSXANZOROMBK-AWEZNQCLSA-N
- ほほえんだ: O[C@@H](CCNC(=O)OCC1C=CC=CC=1)C1CCC1
計算された属性
- せいみつぶんしりょう: 263.15214353g/mol
- どういたいしつりょう: 263.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 58.6Ų
benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28281578-0.25g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 95.0% | 0.25g |
$1696.0 | 2025-03-19 | |
| Enamine | EN300-28281578-1.0g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 95.0% | 1.0g |
$1844.0 | 2025-03-19 | |
| Enamine | EN300-28281578-0.1g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 95.0% | 0.1g |
$1623.0 | 2025-03-19 | |
| Enamine | EN300-28281578-2.5g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 95.0% | 2.5g |
$3611.0 | 2025-03-19 | |
| Enamine | EN300-28281578-5g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 5g |
$5345.0 | 2023-09-09 | ||
| Enamine | EN300-28281578-1g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 1g |
$1844.0 | 2023-09-09 | ||
| Enamine | EN300-28281578-10.0g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 95.0% | 10.0g |
$7927.0 | 2025-03-19 | |
| Enamine | EN300-28281578-0.05g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 95.0% | 0.05g |
$1549.0 | 2025-03-19 | |
| Enamine | EN300-28281578-5.0g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 95.0% | 5.0g |
$5345.0 | 2025-03-19 | |
| Enamine | EN300-28281578-0.5g |
benzyl N-[(3S)-3-cyclobutyl-3-hydroxypropyl]carbamate |
2679934-73-5 | 95.0% | 0.5g |
$1770.0 | 2025-03-19 |
benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate 関連文献
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
2679934-73-5 (benzyl N-(3S)-3-cyclobutyl-3-hydroxypropylcarbamate) 関連製品
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
